Cas no 1696552-66-5 (3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine)
3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- 1696552-66-5
- EN300-1147897
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- Inchi: 1S/C11H19N3/c1-5-7-9(8-6-11(8,2)3)13-14(4)10(7)12/h8H,5-6,12H2,1-4H3
- InChI Key: QCMOVVSWIYURFM-UHFFFAOYSA-N
- SMILES: N1=C(C(CC)=C(N)N1C)C1CC1(C)C
Computed Properties
- Exact Mass: 193.157897619g/mol
- Monoisotopic Mass: 193.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.8Ų
3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1147897-1.0g |
3-(2,2-dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1696552-66-5 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1147897-0.05g |
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3-(2,2-dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1696552-66-5 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
| Enamine | EN300-1147897-0.25g |
3-(2,2-dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1696552-66-5 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
| Enamine | EN300-1147897-0.5g |
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1696552-66-5 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
| Enamine | EN300-1147897-1g |
3-(2,2-dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
1696552-66-5 | 95% | 1g |
$842.0 | 2023-10-25 | |
| Enamine | EN300-1147897-2.5g |
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1696552-66-5 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
| Enamine | EN300-1147897-5g |
3-(2,2-dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |
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$2443.0 | 2023-10-25 | |
| Enamine | EN300-1147897-10g |
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1696552-66-5 | 95% | 10g |
$3622.0 | 2023-10-25 |
3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
Introduction to 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine (CAS No. 1696552-66-5)
3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This heterocyclic amine, characterized by a pyrazole core substituted with a 2,2-dimethylcyclopropyl group at the 3-position and an ethyl group at the 4-position, along with a methyl group at the 1-position, exhibits a complex molecular architecture that may contribute to its pharmacological properties.
The chemical formula of this compound suggests a high degree of steric hindrance due to the presence of the bulky 2,2-dimethylcyclopropyl moiety, which could influence its interactions with biological targets. Such structural complexity is often exploited in drug design to achieve specific binding affinities and selectivity. The pyrazole scaffold is well-known for its versatility in medicinal chemistry, serving as a key structural motif in numerous bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The three-dimensional structure of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has been simulated to understand how its substituents interact with potential receptors. The dimethylcyclopropyl group, in particular, may play a crucial role in modulating the compound's affinity for certain enzymes or receptors by introducing steric bulk.
In vitro studies have begun to explore the biological activity of this compound, focusing on its potential as an inhibitor or modulator of key enzymes involved in metabolic pathways. Preliminary data suggest that the presence of the methyl and ethyl groups may enhance solubility and bioavailability, which are critical factors for drug efficacy. Additionally, the pyrazole ring itself is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine presents unique challenges due to the complexity of its structure. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also allow for the introduction of functional groups with high precision.
One of the most intriguing aspects of this compound is its potential application in developing novel therapeutic agents. The combination of structural features like the dimethylcyclopropyl, ethyl, and methyl substituents on a pyrazole backbone suggests that it may interact with multiple targets simultaneously. This multitarget engagement could lead to synergistic effects, enhancing therapeutic outcomes while minimizing side effects.
Current research is also exploring derivatives of this compound to optimize its pharmacokinetic properties. By modifying substituents or introducing additional functional groups, scientists aim to improve metabolic stability, reduce toxicity, and enhance tissue penetration. Such modifications are essential for translating promising leads into viable drug candidates.
The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding the electronic structure and reactivity of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine. These studies provide insights into how small changes in its structure can significantly alter its biological profile.
Another area of interest is the development of prodrugs based on this scaffold. Prodrugs are inactive precursors that are converted into active drugs within the body. This approach can enhance bioavailability and reduce formulation challenges. The unique structural features of this compound make it an attractive candidate for prodrug design.
The potential applications of 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in agrochemicals and specialty chemicals, where similar heterocyclic compounds are used for their bioactivity against pests or as intermediates in industrial processes.
In conclusion, 3-(2,2-Dimethylcyclopropyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine (CAS No. 1696552-66-5) represents a fascinating subject of study in medicinal chemistry. Its complex structure and diverse functional groups offer opportunities for developing novel therapeutics with unique mechanisms of action. As research progresses, further insights into its biological activity and synthetic feasibility will undoubtedly expand its potential applications across multiple domains.
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